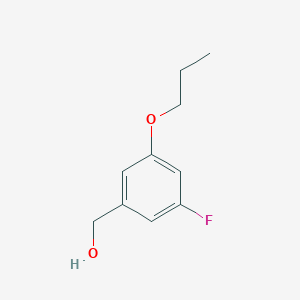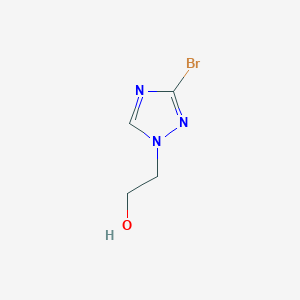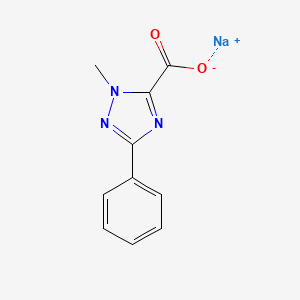
2-Fluoro-6-trifluoromethyl-pyrazine
Overview
Description
“2-Fluoro-6-trifluoromethyl-pyrazine” is a chemical compound with the molecular formula C5H2F4N2 . It has a molecular weight of 166.08 g/mol . This compound is used as an intermediate in the synthesis of many agrochemical and pharmaceutical products .
Synthesis Analysis
The synthesis of a wide variety of 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives, by the treatment of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride with an array of isocyanates in the presence of triethylamine, has been reported . Another synthesis method involves the use of N-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate (F-TMP-BF4) as an effective fluorinating reagent .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazine ring with a fluorine atom attached at the 2-position and a trifluoromethyl group attached at the 6-position .
Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is one of the most widely-applied transition metal catalysed carbon–carbon bond forming reactions to date . The reaction involves the oxidative addition of electrophilic organic groups, where palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Physical And Chemical Properties Analysis
“this compound” is a liquid at 20°C . It has a specific gravity of 1.40 and a refractive index of 1.40 . The compound has a flash point of 27°C .
Scientific Research Applications
High-Performance Energetic Materials
- 5,6-Di(2-fluoro-2,2-dinitroethoxy)furazano[3,4-b]pyrazine : A derivative synthesized from 3,4-diaminofurazan, this compound exhibits higher crystal density than 2,4,6-trinitrotoluene (TNT), with energetic properties approaching RDX but with higher thermal stability and lower sensitivity to impact and friction. It's studied for its potential as an explosive material and propellant ingredient (Ma et al., 2017).
CO2 Adsorption
- Unusual Room Temperature CO2 Uptake : A fluoro-functionalized Metal-Organic Framework (MOF) demonstrated atypical CO2 adsorption behavior at room temperature. This was attributed to the unique structure of the MOF involving pyrazine and SiF(6)(2-) moieties, which impacts the channel system within the framework (Kanoo et al., 2012).
Synthesis of Fluorinated Pyrazoles
- 3-amino-4-fluoropyrazoles : These are synthesized for use as building blocks in medicinal chemistry. The method involves monofluorination of β-methylthio-β-enaminoketones and condensation with hydrazines (Surmont et al., 2011).
- Syntheses of 2-(trifluoromethyl)-1,3-dicarbonyl compounds : This involves direct trifluoromethylation of 1,3-dicarbonyl compounds and their application in fluorinated pyrazoles syntheses, representing a significant development in the synthesis of fluorinated organic compounds (Ohtsuka et al., 2012).
Fluorine Binding Properties in Benzodiazepine Site
- New fluoro derivatives of the pyrazolo[5,1-c][1,2,4]benzotriazine system : These derivatives are synthesized to evaluate the importance of fluorine introduction in the system, highlighting the role of fluorine in enhancing pharmacological activity and metabolic stability (Guerrini et al., 2010).
Energetic Materials Research
- Oxygen-rich 1,2,4-triazolo[3,4-d]-1,2,4-triazolo[3,4-f]-furazano[3,4-b]pyrazines : These materials have potential use as explosive and propellant ingredients, with a focus on their polynitrated compounds (Sheremetev et al., 2016).
Antiviral Research
- Efficacy of T-705 pyrazine analog on lethal West Nile virus infection : Demonstrating the protective effect of a pyrazine derivative, T-705, against West Nile virus in rodents. This research highlights the potential of pyrazine derivatives in antiviral treatments (Morrey et al., 2008).
Fluorine Chemistry
- Trifluoromethylation of aryl and heteroaryl halides : This involves fluoroform-derived CuCF3 exhibiting high reactivity toward aryl and heteroaryl halides, including pyrazine derivatives, marking a significant advance in the field of fluorine chemistry (Lishchynskyi et al., 2013).
Fluorescent Properties
- Solvatochromic Fluorescence Properties of Pyrazine-Boron Complex : Investigating the fluorescence properties of pyrazine-based boron complexes and their potential applications in materials science (Kubota et al., 2014).
Synthesis Methodology
- Synthesis of 8-(2-fluoro-4-nitrophenoxy)-[1,2,4] triazolo [4,3-a] pyrazine : This research focuses on developing a rapid synthesis method for biologically active compounds, highlighting the versatility of pyrazine derivatives in synthesis (Zhang et al., 2019).
Synthesis and Magnetic Exchange
- Quantifying Magnetic Exchange in Doubly-Bridged Cu-X(2)-Cu Chains : The study of solid-state synthesis of CuF(2)(pyrazine) and its application in quantifying magnetic superexchange in Cu-X(2)-Cu series (Lapidus et al., 2013).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It is also harmful if swallowed or inhaled, and it can cause specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of sm cross-coupling reactions, the process involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Biochemical Pathways
It’s worth noting that the compound’s fluorine atoms and pyridine moiety may interact with various biological activities and physical properties of compounds .
Result of Action
Similar compounds have been used in the protection of crops from pests, and in the pharmaceutical and veterinary industries .
Action Environment
It’s worth noting that the compound’s unique physicochemical properties may interact with various environmental factors .
Biochemical Analysis
Biochemical Properties
2-Fluoro-6-trifluoromethyl-pyrazine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in metabolic processes, thereby impacting cellular energy production and overall metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, this compound binds to the active sites of certain enzymes, leading to conformational changes that either enhance or inhibit their activity. Additionally, it can modulate transcription factors, resulting in altered gene expression patterns .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been found to have minimal toxic effects, while higher doses can lead to significant adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable biological response. Toxic effects at high doses include hepatotoxicity and nephrotoxicity, indicating the importance of careful dosage regulation in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily through oxidative pathways mediated by cytochrome P450 enzymes. The metabolic flux and levels of metabolites are significantly influenced by the presence of this compound, which can alter the overall metabolic balance within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. This compound is known to interact with membrane transporters, which aid in its uptake and distribution across cellular compartments. The localization and accumulation of this compound within specific tissues are influenced by these interactions, affecting its overall bioavailability and efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function. This compound is often directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of this compound can significantly impact its biochemical interactions and overall effectiveness in modulating cellular processes .
properties
IUPAC Name |
2-fluoro-6-(trifluoromethyl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F4N2/c6-4-2-10-1-3(11-4)5(7,8)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGKNSVUMVRDGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1406702.png)
![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentanecarboxamide](/img/structure/B1406703.png)
![4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1406704.png)





![(2R)-2-amino-N-[2-(piperidin-1-yl)ethyl]propanamide dihydrochloride](/img/structure/B1406713.png)

![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1406717.png)

![1-Isopropyl-3-[3'-(5''-(trifluoromethyl)pyridin-2''-yl)--[1',2',4']oxadiazol-5'-ylmethyl]urea](/img/structure/B1406721.png)
